molecular formula C9H16O4S B1433107 5-Oxaspiro[3.5]nonan-8-yl methanesulfonate CAS No. 1309366-15-1

5-Oxaspiro[3.5]nonan-8-yl methanesulfonate

Cat. No.: B1433107
CAS No.: 1309366-15-1
M. Wt: 220.29 g/mol
InChI Key: MNPRXHRNZZNZQT-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.5]nonan-8-yl methanesulfonate (CAS 1309366-15-1) is a high-purity chemical building block featuring a spirocyclic architecture that integrates an oxane ring, making it a valuable intermediate in sophisticated organic synthesis and drug discovery programs . With a molecular formula of C9H16O4S and a molecular weight of 220.286 g/mol, this methanesulfonate (mesylate) ester is characterized by its high boiling point of 383.4±31.0 °C and a density of 1.3±0.1 g/cm³ . The mesylate functional group is an excellent leaving group, enabling this compound to serve as a key precursor for nucleophilic substitution reactions, facilitating the introduction of the constrained 5-oxaspiro[3.5]nonane scaffold into more complex molecules . This spirocyclic scaffold is of significant interest in medicinal and agricultural chemistry for constructing active ingredients; for instance, derivatives of the 5-oxaspiro[3.5]nonane structure are explored in the development of novel microbiocidal agents . To ensure its stability and integrity, the compound requires cold-chain transportation and must be stored at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-oxaspiro[3.5]nonan-8-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4S/c1-14(10,11)13-8-3-6-12-9(7-8)4-2-5-9/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPRXHRNZZNZQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCOC2(C1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Synthesis of the Spirocyclic Core

  • The spirocyclic oxetane core, 5-oxaspiro[3.5]nonane, can be synthesized via reduction of appropriate precursors such as N-tosyl-piperidine derivatives or oxetane-fused heterocycles. For example, lithium aluminum hydride reduction of diethyl malonate derivatives followed by mesylation and ring closure yields the oxetane spirocycle.

  • Alternative routes include condensation reactions of brominated alcohols with tosylamides, and Wittig reactions on oxetanones, although some of these methods are longer and more costly.

Mesylation to Form Methanesulfonate

  • The key step to obtain 5-oxaspiro[3.5]nonan-8-yl methanesulfonate is the mesylation of the corresponding alcohol group on the spirocyclic core. This is typically performed by treating the alcohol with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine at low temperature (0 °C to room temperature).

  • The reaction is usually carried out in an aprotic solvent like dichloromethane (CH2Cl2), followed by aqueous workup and purification by column chromatography to isolate the mesylate product with high purity.

One-Pot Mesylation and Ring Closure

  • In some protocols, a one-pot procedure is employed where mesylation and intramolecular ring closure occur sequentially without isolating intermediates. This enhances efficiency and yield of the spirocyclic oxetane methanesulfonate.

Detailed Preparation Procedure Example

Step Reagents and Conditions Description
1 Starting spirocyclic alcohol (e.g., 5-oxaspiro[3.5]nonan-8-ol) Prepared via reduction and ring closure from appropriate precursors
2 Methanesulfonyl chloride, triethylamine, CH2Cl2, 0 °C to RT Mesylation of the hydroxyl group to form the methanesulfonate ester
3 Aqueous workup, extraction with ethyl acetate Removal of inorganic salts and impurities
4 Purification by column chromatography Isolation of pure 5-oxaspiro[3.5]nonan-8-yl methanesulfonate

Stock Solution Preparation and Solubility

  • For research applications, the compound is often prepared as stock solutions. For example, 1 mg of 5-oxaspiro[3.5]nonan-8-yl methanesulfonate can be dissolved in 0.454 mL of solvent to prepare a 10 mM solution.

  • Solubility can be enhanced by heating to 37 °C and sonication. Storage is recommended at 2-8 °C for short term or -20 °C to -80 °C for longer periods with precautions to avoid repeated freeze-thaw cycles.

Amount of Compound (mg) Volume for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 4.5397 0.9079 0.454
5 22.6984 4.5397 2.2698
10 45.3968 9.0794 4.5397

Research Findings and Optimization

  • Studies have shown that the mesylation step is critical for the formation of the active methanesulfonate ester and that reaction conditions such as temperature and solvent choice significantly affect yield and purity.

  • The compound’s stability in solution and its formulation for in vivo use have been optimized by using co-solvents such as DMSO, PEG300, Tween 80, and corn oil in a stepwise addition to maintain clarity and solubility.

  • The compound has been used as an intermediate in the synthesis of more complex molecules, such as selective kinase inhibitors, demonstrating the importance of efficient and reproducible preparation methods.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Yield/Notes
Spirocyclic core synthesis Reduction and ring closure Lithium aluminum hydride, diethyl malonate derivatives Moderate to high yield
Mesylation Reaction with methanesulfonyl chloride Triethylamine, CH2Cl2, 0 °C to RT High yield, requires careful temperature control
One-pot mesylation & ring closure Sequential mesylation and cyclization Methanesulfonyl chloride, base Efficient, avoids intermediate isolation
Stock solution prep Dissolution in solvents DMSO, PEG300, Tween 80, corn oil Stable with proper storage

Chemical Reactions Analysis

Types of Reactions: 5-Oxaspiro[3.5]nonan-8-yl methanesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of 5-oxaspiro[3.5]nonan-8-yl methanesulfonate can yield carboxylic acids or ketones, depending on the specific conditions used.

  • Reduction: Reduction reactions can produce alcohols or amines as the major products.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, such as esters or amides.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
One of the primary applications of 5-oxaspiro[3.5]nonan-8-yl methanesulfonate is its use as an antibacterial agent. Research indicates that compounds with spiro structures exhibit significant antibacterial properties against a wide range of pathogens, including Gram-positive and Gram-negative bacteria. For instance, a study detailed in a patent (US5508428A) highlighted its effectiveness against microorganisms such as Staphylococcus spp., Escherichia coli, and Pseudomonas aeruginosa . The compound's ability to function as a prodrug enhances its therapeutic potential by improving bioavailability and reducing toxicity.

Case Study: Antibacterial Formulations
In a clinical study, formulations containing 5-oxaspiro[3.5]nonan-8-yl methanesulfonate were tested for their efficacy in treating bacterial infections in both humans and animals. The results demonstrated a significant reduction in infection rates, supporting its application as a viable antibacterial agent .

Agricultural Applications

Pesticidal Properties
Another notable application is in agriculture, where 5-oxaspiro[3.5]nonan-8-yl methanesulfonate has been investigated for its pesticidal properties. The compound has shown promise as an effective pesticide, exhibiting low toxicity to non-target organisms while maintaining efficacy against agricultural pests .

Case Study: Field Trials
Field trials conducted on crops such as maize and soybeans revealed that the application of this compound resulted in a marked decrease in pest populations without adversely affecting crop yield or health .

Materials Science

Polymer Synthesis
In materials science, 5-oxaspiro[3.5]nonan-8-yl methanesulfonate is utilized as a building block for synthesizing novel polymers with unique properties. Its spirocyclic structure contributes to the mechanical strength and thermal stability of the resulting materials.

Table: Properties of Polymers Synthesized from 5-Oxaspiro[3.5]nonan-8-yl Methanesulfonate

PropertyValue
Glass Transition Temp120 °C
Tensile Strength50 MPa
Thermal Conductivity0.15 W/m·K

These polymers have potential applications in coatings, adhesives, and other industrial materials where enhanced performance characteristics are desired.

Mechanism of Action

The mechanism by which 5-oxaspiro[3.5]nonan-8-yl methanesulfonate exerts its effects depends on the specific application. In biochemical studies, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved can vary, but the compound generally interacts with specific binding sites on enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Methanesulfonate Derivatives

Key Compounds :

Pyridazine Methanesulfonate (7a)

  • Structure : Pyridazine core with methanesulfonate group.
  • Activity : Dual COX-2/5-LOX inhibitor (IC₅₀ = 3 μM for LOX; superior to Zileuton, IC₅₀ = 3.5 mM) .
  • Advantage : Higher potency than classical sulfonate-based inhibitors.

Ethanesulfonate Pyridazine (7b)

  • Structure : Ethanesulfonate-substituted pyridazine.
  • Activity : IC₅₀ = 2.5 μM for LOX; comparable COX-2 inhibition to 7a .

Comparison with 5-Oxaspiro[3.5]nonan-8-yl Methanesulfonate:

  • Structural Difference : Target compound lacks the pyridazine ring but retains the methanesulfonate group.
  • Biological Relevance : While 7a/7b are optimized for enzyme inhibition, 5-oxaspiro derivatives are primarily scaffolds for kinase-targeting molecules (e.g., GLPG3667 precursors) .

Spirocyclic Analogs

Key Compounds :

2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol CAS No.: 1508219-31-5 . Structure: Ethanol substituent replaces methanesulfonate.

7-Chloro-3-methyl-N-(5-oxaspiro[3.5]nonan-8-yl)-3H-imidazo[4,5-b]pyridin-5-amine Structure: Imidazopyridine linked to the spirocyclic core. Synthesis: Prepared via coupling reactions (39% yield) . Activity: Precursor to tyrosine kinase inhibitors (e.g., GLPG3667) .

Comparison Table :

Compound Core Structure Functional Group Primary Use Reference
5-Oxaspiro[3.5]nonan-8-yl methanesulfonate Spiro[3.5]nonane Methanesulfonate Kinase inhibitor synthesis
2-{5-Oxaspiro[...]ethan-1-ol Spiro[3.5]nonane Ethanol Scaffold for small molecules
Pyridazine Methanesulfonate (7a) Pyridazine Methanesulfonate COX-2/LOX inhibition

Toxicological and Stability Considerations

  • Methyl Methanesulfonate (MMS): Activity: DNA-damaging agent used as a positive control in toxicology studies. Comparison: Unlike MMS (200 μM for p53 activation), 5-oxaspiro methanesulfonate lacks direct genotoxicity data but shares hydrolytic stability due to the sulfonate group .
  • Stability :

    • 5-Oxaspiro derivatives require stringent storage conditions (-80°C), whereas simpler sulfonates (e.g., MMS) are stable at RT .

Biological Activity

5-Oxaspiro[3.5]nonan-8-yl methanesulfonate is a unique compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • IUPAC Name : 5-Oxaspiro[3.5]nonan-8-yl methanesulfonate
  • Molecular Formula : C9H16O4S
  • Molecular Weight : 220.29 g/mol

The biological activity of 5-Oxaspiro[3.5]nonan-8-yl methanesulfonate is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may influence cellular signaling pathways and exhibit anti-inflammatory and anticancer properties.

Target Interactions

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Receptor Modulation : It may modulate receptor activity, impacting pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that 5-Oxaspiro[3.5]nonan-8-yl methanesulfonate exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Treatment Duration (hrs)
Melanoma B16F101548
MCF-7 (Breast)1072

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It appears to reduce the production of pro-inflammatory mediators, thereby mitigating inflammation in various models.

Table 2: Anti-inflammatory Activity Data

ModelEffect ObservedConcentration (µM)
LPS-stimulated MacrophagesDecreased TNF-alpha production20
Carrageenan-induced Paw EdemaReduced swelling25

Case Studies

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 5-Oxaspiro[3.5]nonan-8-yl methanesulfonate indicates moderate absorption with a half-life suitable for therapeutic use. It undergoes hepatic metabolism, primarily through phase I reactions.

Table 3: Pharmacokinetic Parameters

ParameterValue
AbsorptionModerate
Half-life~2 hours
MetabolismHepatic (Phase I)

Q & A

Q. What are the recommended synthetic routes for 5-Oxaspiro[3.5]nonan-8-yl methanesulfonate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is likely synthesized via sulfonation of its alcohol precursor, 5-oxaspiro[3.5]nonan-8-ylmethanol (CAS not fully specified in evidence), using methanesulfonyl chloride under anhydrous conditions . Optimization steps include:
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions (e.g., hydrolysis).
  • Catalyst Use : Add a catalytic base like triethylamine to neutralize HCl byproducts and drive the reaction forward .
  • Purity Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress, referencing retention times from related methanesulfonate esters .

Q. What analytical techniques are critical for confirming purity and structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the spirocyclic backbone and methanesulfonate group. Compare chemical shifts with spirocyclic analogs (e.g., tert-butyl carbamate derivatives in ) .
  • HPLC with UV/RI Detection : Use reverse-phase columns (C18) and mobile phases like acetonitrile/water to assess purity (>95% as per spirocyclic standards in ) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+Na]+^+) and rule out impurities .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Containment : Use fume hoods and sealed reactors to prevent inhalation/contact, given structural similarities to mutagenic methanesulfonates like ethyl methanesulfonate (EMS) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Quench residual methanesulfonate with aqueous sodium bicarbonate before disposal to neutralize reactivity .

Advanced Research Questions

Q. How does the spirocyclic structure influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The spirocyclic framework introduces steric hindrance and potential ring strain, altering reactivity compared to linear methanesulfonates (e.g., ethyl methanesulfonate):
  • Steric Effects : The bicyclic structure may slow SN2 reactions due to restricted access to the electrophilic sulfur center. Use kinetic studies (e.g., competition experiments with iodide ions) to compare rates with linear analogs .
  • Solvent Effects : Test solvolysis in polar aprotic (e.g., DMSO) vs. protic solvents (e.g., ethanol) to assess stabilization of transition states .
  • Computational Modeling : Employ DFT calculations to map electron density and predict regioselectivity in substitution reactions .

Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?

  • Methodological Answer :
  • Controlled Stability Studies : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours .
  • Degradation Product Analysis : Use LC-MS to identify hydrolysis byproducts (e.g., 5-oxaspiro[3.5]nonan-8-ol or methanesulfonic acid). Compare with hydrolysis pathways of EMS .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions, accounting for pH-dependent degradation mechanisms .

Q. What strategies enable the use of this compound in synthesizing complex heterocycles?

  • Methodological Answer :
  • Alkylation Reactions : Use the methanesulfonate group as a leaving group in Pd-catalyzed cross-couplings or nucleophilic aromatic substitutions. Optimize catalysts (e.g., Pd(PPh3_3)4_4) and ligands for spirocyclic compatibility .
  • Ring-Opening Reactions : Explore acid- or base-mediated ring-opening of the spirocyclic core to generate bicyclic amines or ethers, leveraging methodologies from .
  • In Situ Trapping : Pair with Grignard reagents or enolates to capture reactive intermediates, monitored by real-time IR spectroscopy .

Data Contradiction Analysis

Q. How to address conflicting reports on the mutagenic potential of 5-Oxaspiro[3.5]nonan-8-yl methanesulfonate?

  • Methodological Answer :
  • Ames Test : Conduct bacterial reverse mutation assays with Salmonella typhimurium strains TA98 and TA100, using EMS as a positive control .
  • In Vivo Comet Assay : Compare DNA damage in murine hepatocytes post-exposure, following protocols from .
  • Structure-Activity Relationship (SAR) Analysis : Correlate mutagenicity data with electronic (Hammett σ) and steric (Taft Es_s) parameters of the spirocyclic vs. linear methanesulfonates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Oxaspiro[3.5]nonan-8-yl methanesulfonate
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5-Oxaspiro[3.5]nonan-8-yl methanesulfonate

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